ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with sulfamoyl and diethylsulfamoyl groups. The (2Z) configuration denotes the stereochemistry of the imine double bond, which influences molecular geometry and intermolecular interactions. This compound’s structural complexity suggests applications in medicinal chemistry or agrochemicals, though its exact biological targets remain unspecified in available literature.
Properties
IUPAC Name |
ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S3/c1-4-25(5-2)36(31,32)16-9-7-15(8-10-16)21(28)24-22-26(14-20(27)33-6-3)18-12-11-17(35(23,29)30)13-19(18)34-22/h7-13H,4-6,14H2,1-3H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHDUNULRJUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, typically starting with the preparation of the benzothiazole core. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzothiazole core can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to sulfonylurea herbicides and benzothiazole derivatives. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s benzothiazole core (vs. triazine in sulfonylurea herbicides) may alter binding affinity to biological targets. Benzothiazoles are known for diverse bioactivity, including anticancer and antimicrobial effects . Triazine-based sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis . Benzothiazole derivatives, however, often target mammalian enzymes (e.g., cyclooxygenase).
Ethyl Ester: Likely improves oral bioavailability by delaying hydrolysis to the active acid form, a strategy seen in prodrugs like oseltamivir.
Mechanistic Divergence :
- Sulfonylurea herbicides act via ALS inhibition, causing plant growth arrest . The target compound’s sulfamoyl groups may instead inhibit human carbonic anhydrase or proteases, given benzothiazole’s prevalence in such inhibitors.
Research Findings and Data
Physicochemical Properties (Estimated)
Biological Activity
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of sulfamoyl and diethylsulfamoyl groups enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 468.6 g/mol.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have reported the anticancer potential of benzothiazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study on lung cancer cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research indicates that benzothiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the NF-kB signaling pathway, which plays a crucial role in inflammation.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogens. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound has potent antimicrobial properties.
Study 2: Anticancer Activity
In vitro studies conducted on human lung cancer cell lines treated with varying concentrations of the compound revealed:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 35 |
| 100 | 30 | 70 |
The data indicate a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
